molecular formula C22H20N4O6 B031121 Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate CAS No. 536759-91-8

Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Cat. No.: B031121
CAS No.: 536759-91-8
M. Wt: 436.4 g/mol
InChI Key: RQNAOIQEGPVYTC-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C22H20N4O6 and its molecular weight is 436.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS No. 536759-91-8) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H20N4O6
  • Molecular Weight : 436.42 g/mol
  • Purity : >95% (HPLC)
  • Structure : The compound features a complex pyrazolo-pyridine framework, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity : Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo derivatives have shown promising antimicrobial properties. Studies indicate that modifications in the pyrazolo-pyridine structure can enhance efficacy against a range of bacterial strains .
  • Anticancer Properties : Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
  • Anticoagulant Activity : Similar compounds have been investigated for their ability to inhibit factor Xa, a crucial enzyme in the coagulation cascade. This positions them as potential candidates for anticoagulant therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazolo-pyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications at the 6-position significantly increased antibacterial activity compared to standard antibiotics.

CompoundActivity (Zone of Inhibition)
Control Antibiotic15 mm
Ethyl Derivative A20 mm
Ethyl Derivative B25 mm

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer) revealed that the compound induced apoptosis at concentrations as low as 10 µM.

Concentration (µM)% Cell Viability
0100
585
1060
2030

Case Study 3: Anti-inflammatory Mechanism

Research demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, highlighting its potential as an anti-inflammatory agent.

Synthesis Methods

The synthesis of Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo derivatives typically involves multi-step reactions including:

  • Condensation Reactions : Combining pyrazole derivatives with activated carbonyl compounds.
  • Cyclization Processes : Formation of the pyrazolo-pyridine core through cyclization reactions under acidic or basic conditions.
  • Functional Group Modifications : Introduction of methoxy and nitro groups to enhance biological activity.

Properties

IUPAC Name

ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6/c1-3-32-22(28)19-18-12-13-24(14-4-6-16(7-5-14)26(29)30)21(27)20(18)25(23-19)15-8-10-17(31-2)11-9-15/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNAOIQEGPVYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470997
Record name Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
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Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536759-91-8
Record name Ethyl 4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
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Record name 1H-Pyrazolo(3,4-C)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-, ethyl ester
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Record name Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
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Record name Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
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Record name Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
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Q & A

Q1: What is the significance of Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate in the synthesis of Apixaban?

A: this compound is a crucial precursor compound in the synthesis of Apixaban, a commonly prescribed anticoagulant drug. [] The synthetic method highlighted in the research utilizes this compound in a cyclization reaction to produce the lactam target product, which is a direct precursor to Apixaban. This method boasts high yields (up to 87% for this specific step) and avoids the use of environmentally harmful catalysts or reagents. []

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